Ortho-Ethyl Substitution on N1-Phenyl Ring: A 28% Increase in Molecular Weight Versus the Unsubstituted Phenyl Analog
The presence of an ortho-ethyl group on the N1-phenyl ring in 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine results in a molecular weight increase of 28.06 g/mol (16.2% increase) compared to the unsubstituted phenyl analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) [1]. This additional mass and the ethyl group's contribution of two additional rotatable bonds (from 1 to 2) are predicted to alter both lipophilicity (estimated cLogP increase of approximately 0.8-1.2 log units) and steric bulk around the N1-aryl region .
| Evidence Dimension | Molecular Weight and Physicochemical Parameters |
|---|---|
| Target Compound Data | MW = 201.27 g/mol; Rotatable Bonds = 2; H-Bond Donors = 1; H-Bond Acceptors = 2 |
| Comparator Or Baseline | 3-Methyl-1-phenyl-1H-pyrazol-5-amine: MW = 173.21 g/mol; Rotatable Bonds = 1; H-Bond Donors = 1; H-Bond Acceptors = 2 |
| Quantified Difference | ΔMW = +28.06 g/mol (+16.2%); ΔRotatable Bonds = +1 |
| Conditions | Calculated physicochemical properties (standard in silico models) |
Why This Matters
This quantifiable difference in molecular properties directly impacts solubility, permeability, and target binding—key parameters for lead optimization in drug discovery programs.
- [1] PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Compound Summary. CID 70700. View Source
